molecular formula C9H13BFNO3 B2729042 6-Butoxy-2-fluoropyridine-3-boronic acid CAS No. 2096329-54-1

6-Butoxy-2-fluoropyridine-3-boronic acid

Cat. No. B2729042
CAS RN: 2096329-54-1
M. Wt: 213.02
InChI Key: ASQMUDBGOSFYAL-UHFFFAOYSA-N
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Description

6-Butoxy-2-fluoropyridine-3-boronic acid is a boronic acid derivative that has been extensively studied for its potential applications in scientific research. This compound is known for its ability to inhibit specific enzymes and has been used in various biochemical and physiological studies.

Scientific Research Applications

Biomaterials and Diol Complexation

Boronic acids are extensively utilized in biomaterials due to their unique ability to bind with biologically relevant diols, including saccharides and peptidoglycans. This interaction enables the creation of hydrogels with dynamic covalent or responsive behavior. A detailed study of various boronic acids and organoboron compounds has demonstrated the importance of structure-reactivity relationships in determining binding affinity to diols. Such insights are pivotal for selecting appropriate organoboron compounds in sensing, delivery, and materials chemistry (Brooks et al., 2018).

Fluorophore Development

The modification of boron centers in well-known fluorophores like Bodipy with functionalized acetylenic groups has led to a new class of highly luminescent, redox-active, and stable fluorophores. These E-Bodipy species exhibit intense electronic absorption bands and high quantum yields, proving their utility in fluorescence-based applications (Goze et al., 2007).

Dendritic Nanostructures

A novel synthetic strategy for constructing boron-based macrocycles and dendrimers has been developed. This approach involves the condensation of aryl- and alkylboronic acids with dihydroxypyridine, leading to pentameric macrocycles with chiral centers. Such dendritic nanostructures, featuring functional groups in their periphery, highlight the versatility of boronic acids in materials science (Christinat et al., 2007).

Diol Recognition and Discrimination

Fluorinated boronic acid-appended salts have been synthesized for the detection and differentiation of diol-containing bioanalytes via (19)F NMR spectroscopy. This method allows for the discrimination of various sugars and catecholamines at physiological conditions, showcasing the potential of boronic acids in analytical chemistry (Axthelm et al., 2015).

Redox-active Receptors

Boronic ester-substituted metal complexes have been explored as redox-active receptors for fluoride. These complexes exhibit significant potential shifts upon binding to fluoride, highlighting the application of boronic acids in developing sensors and switches for detecting anions (Fabre et al., 2001).

Mechanism of Action

Target of Action

The primary target of 6-Butoxy-2-fluoropyridine-3-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is a key step in the Suzuki–Miyaura cross-coupling reaction .

Biochemical Pathways

The biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction leads to the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The downstream effects include the formation of a wide range of organic compounds .

Pharmacokinetics

It is known that boronic esters, such as this compound, are relatively stable and readily prepared . These properties can impact the bioavailability of the compound .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds . This leads to the synthesis of a wide range of organic compounds . The compound’s action can also lead to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .

Action Environment

The action of this compound is influenced by environmental factors. The Suzuki–Miyaura cross-coupling reaction, in which the compound is used, is known for its mild and functional group tolerant reaction conditions . The synthetic utility of organoboron compounds like this compound can be tempered by their sensitivity to air and moisture .

properties

IUPAC Name

(6-butoxy-2-fluoropyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BFNO3/c1-2-3-6-15-8-5-4-7(10(13)14)9(11)12-8/h4-5,13-14H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQMUDBGOSFYAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)OCCCC)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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